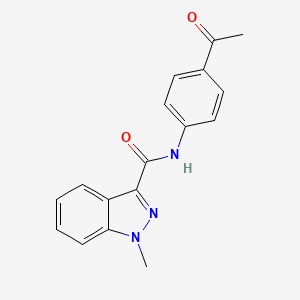

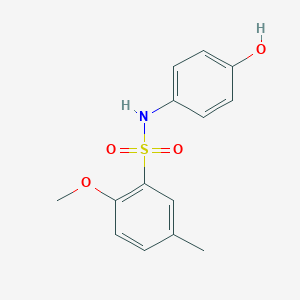

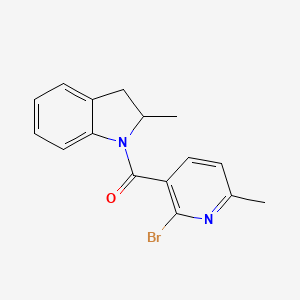

![molecular formula C15H13ClF3NO2 B2439438 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one CAS No. 757192-82-8](/img/structure/B2439438.png)

2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one” is a chemical compound with the molecular formula C15H13ClF3NO2 and a molecular weight of 331.72 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13ClF3NO2/c1-9-7-13 (14 (21)8-16)10 (2)20 (9)11-3-5-12 (6-4-11)22-15 (17,18)19/h3-7H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 147-148°C .Applications De Recherche Scientifique

Hydrogen Bonding Studies

Research on derivatives of carbonyl 2-substituted pyrroles, including 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one, focuses on their crystal and molecular structures, particularly hydrogen bonding patterns. Studies show different hydrogen bond motifs in these structures, influencing their stability and intermolecular interactions (Domagała et al., 2022).

Antimicrobial Applications

Synthesis of novel pyrrole derivatives, including those related to 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one, has shown potential antimicrobial applications. These compounds have been evaluated for their in vitro antibacterial activity, suggesting their relevance in pharmaceutical research (Kumar et al., 2017).

Corrosion Inhibition

A derivative of 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one has been synthesized and studied for its corrosion inhibition properties. The electrochemical study demonstrated its efficiency in inhibiting steel corrosion, making it relevant in materials science and engineering (Louroubi et al., 2019).

Synthesis Methods

Research on pyrrole derivatives includes exploring efficient synthesis methods. Studies involve synthesizing these compounds using different agents and conditions, contributing to organic chemistry and synthetic methodologies (Kalantari et al., 2006).

Spectroscopic and Quantum Chemical Analysis

Pyrrole derivatives undergo extensive spectroscopic and quantum chemical studies. These analyses provide insights into their structural, electronic, and optical properties, which are crucial in the development of new materials and pharmaceuticals (Singh et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

The primary target of the compound 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one is the metabotropic glutamate receptor subtype mGluR 5 . This receptor plays a crucial role in the central nervous system, influencing various neurological processes .

Mode of Action

2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one acts as a selective allosteric antagonist of the mGluR 5 receptor . It binds to this receptor with nanomolar affinity, leading to changes in the receptor’s activity .

Biochemical Pathways

The interaction of 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one with the mGluR 5 receptor influences several biochemical pathways. For instance, it has been shown to prevent the aggregation of huntingtin and β-amyloid proteins in animal models of Huntington’s and Alzheimer’s disease, suggesting a role in the regulation of mTOR and autophagy pathways .

Pharmacokinetics

The compound 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one has been found to have high oral bioavailability . It is also long-acting, with effects lasting up to 18 hours after a single dose . These properties contribute to its high bioavailability and potential for therapeutic use.

Result of Action

The molecular and cellular effects of 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one’s action include the modulation of mGluR 5 receptor activity and the prevention of protein aggregation . These effects could have significant implications for the treatment of neurological disorders such as Huntington’s and Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one. For instance, the compound’s stability may be affected by storage temperature . Additionally, its efficacy can be influenced by factors such as the presence of other drugs or substances, the physiological state of the individual, and genetic variations in the mGluR 5 receptor .

Propriétés

IUPAC Name |

2-chloro-1-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]pyrrol-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3NO2/c1-9-7-13(14(21)8-16)10(2)20(9)11-3-5-12(6-4-11)22-15(17,18)19/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVBEDXCYXVVIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)(F)F)C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

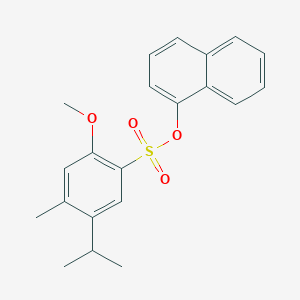

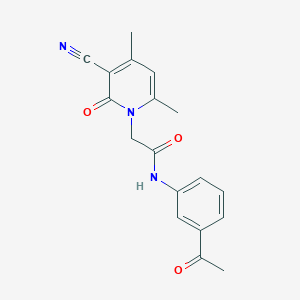

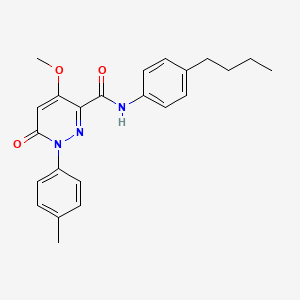

![N-(5-chloro-2-methylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2439356.png)

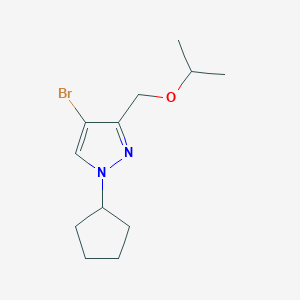

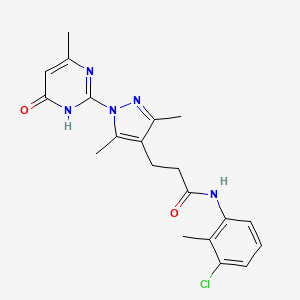

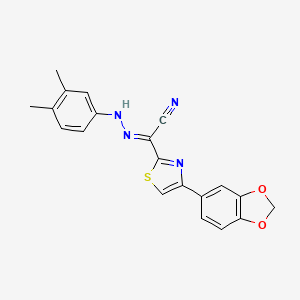

![N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2439362.png)

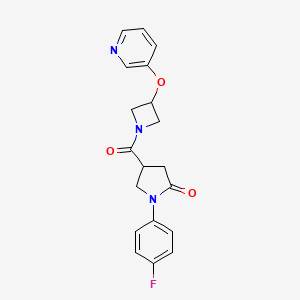

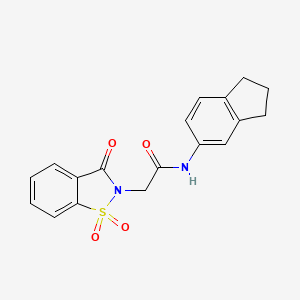

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2439369.png)